Quinapril hydrochloride
Overview
Description
Synthesis Analysis
Quinapril hydrochloride synthesis involves several chemical reactions, starting from key precursors like ethyl 3-benzoylacrylate and L-alanine benzyl ester tosylate. A noteworthy method reported by Feng Bo-cheng (2009) describes the synthesis through the condensation of N-[(1S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with triphosgene, followed by condensation with benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and subsequent debenzylation, yielding an overall yield of about 22% (Feng, 2009). Another method involves the Ugi three-component reaction offering a concise synthesis route, as described by Bhushan B Borase et al. (2020), which allows for the efficient formation of the α-amino amide backbone crucial for quinapril hydrochloride (Borase et al., 2020).
Molecular Structure Analysis
Quinapril hydrochloride's efficacy as an ACE inhibitor can be attributed to its molecular structure, particularly the presence of the tetrahydroisoquinoline group and the carboxyl group. These structural features are essential for binding to the ACE enzyme, inhibiting the conversion of angiotensin I to angiotensin II. The synthesis and structure-activity relationship studies of quinapril and its analogs have shown that specific modifications in its structure can influence its potency and selectivity as an ACE inhibitor (Klutchko et al., 1986).
Chemical Reactions and Properties
Quinapril hydrochloride undergoes hydrolysis in vivo to form its active metabolite, quinaprilat, which is responsible for the drug's pharmacological activity. This conversion is critical for its ability to inhibit the ACE enzyme effectively. The synthesis process and the chemical stability of quinapril hydrochloride involve reactions sensitive to conditions such as temperature and pH, which can influence the drug's shelf life and efficacy (Guo et al., 2000).
Physical Properties Analysis
The physical properties of quinapril hydrochloride, including its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. Its amorphous form has been studied to understand its solid-state stability and degradation pathways, which are essential for developing stable pharmaceutical formulations (Guo et al., 2000).
Chemical Properties Analysis
Quinapril hydrochloride's chemical properties, such as its reactivity and interaction with other pharmaceutical agents, are important for its pharmacokinetics and pharmacodynamics. Analytical methods like HPTLC have been validated for the simultaneous determination of quinapril hydrochloride and hydrochlorothiazide in tablet forms, indicating its compatibility and stability in combination therapies (Bhavar et al., 2008).
Scientific Research Applications
1. Preclinical Data Overview
Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has been studied in various in vitro and in vivo animal models. It inhibits the contractile and pressor effects of angiotensin I and lowers blood pressure in both high- and normal-renin animal models of hypertension. In studies with spontaneously hypertensive rats, quinapril prevented the decline in left ventricular contractile function and retarded the progression of left ventricular failure. It also exhibits a lipid-neutral profile and is rapidly absorbed and distributed to all tissues except the brain, hydrolyzing to its active form, quinaprilat (Kaplan, Taylor, & Olson, 1990).
2. Clinical Development and Pharmacokinetics
Quinapril's initial clinical development focused on its pharmacokinetics and pharmacology, establishing its dose range and effect on human hemodynamics and blood pressure. It was found to be effective in patients with mild to moderate hypertension, and further studies explored its safety and efficacy in patients with more severe hypertension (Frank, 1990).
3. Use in Elderly Patients
Studies have shown quinapril to be effective in elderly hypertensive patients, with reductions in blood pressure comparable to or greater than in younger patients. The incidence of adverse experiences was also lower in older patients (Schnaper, 1990).
Safety And Hazards
properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLRJGOOANPTQ-JKVLGAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021221 | |
Record name | Quinapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/, Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/ | |
Record name | QUINAPRIL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Quinapril hydrochloride | |
CAS RN |
82586-55-8 | |
Record name | Quinapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinapril hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINAPRIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | QUINAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | QUINAPRIL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile) | |
Record name | QUINAPRIL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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